

Decoding the Certificate of Analysis for Methyl Tetradecanoate-D27: A Technical Guide

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Compound of Interest		
Compound Name:	Methyl tetradecanoate-D27	
Cat. No.:	B1367098	Get Quote

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a stable isotope-labeled compound like **Methyl tetradecanoate-D27** is a critical document. It provides the necessary assurance of identity, purity, and isotopic enrichment essential for accurate and reproducible experimental results. This in-depth guide explains the key components of a typical CoA for **Methyl tetradecanoate-D27**, details the experimental methodologies employed, and visualizes the analytical workflow.

Understanding the Compound: Methyl Tetradecanoate-D27

Methyl tetradecanoate-D27 is the deuterated form of methyl myristate, a saturated fatty acid methyl ester.[1] The "D27" designation indicates that 27 hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[2][3] This isotopic labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its use is prevalent in various research areas, including lipid biochemistry and drug metabolism studies, where it serves as a tracer to elucidate metabolic pathways.[1][2][4]

Summary of Quantitative Data

The following table summarizes the typical quantitative data found on a Certificate of Analysis for **Methyl tetradecanoate-D27**, compiled from various suppliers.[2][3][5][6]



Parameter	Specification	
Chemical Identity		
Chemical Name	Methyl tetradecanoate-D27	
Synonyms	Myristic Acid methyl ester-D27, Methyl Myristate-D27[2]	
CAS Number	434349-93-6[2][5]	
Molecular Formula	C15H3D27O2[2][3]	
Molecular Weight	269.56 g/mol [3][5]	
Purity and Enrichment		
Chemical Purity	≥98%[3][6]	
Isotopic Purity (Deuterated Forms)	≥99% (d1-d27)[2]	
Deuterium Enrichment (Atom % D)	≥98 atom % D[6]	
Physical Properties		
Physical State	Neat Oil or Liquid[2][3]	
Storage Conditions	Room temperature or as specified[1][3]	

Experimental Protocols

The data presented in the CoA is generated through a series of rigorous analytical experiments. The following are detailed methodologies for the key experiments typically cited.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity

Objective: To determine the chemical purity of the compound by separating it from any volatile impurities and identifying the components based on their mass-to-charge ratio.

Methodology:



- Sample Preparation: A dilute solution of **Methyl tetradecanoate-D27** is prepared in a volatile organic solvent (e.g., hexane or ethyl acetate).
- Injection: A small volume (typically 1 μ L) of the prepared sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
- Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinity for the stationary phase.
- Ionization: As the separated components elute from the column, they enter the mass spectrometer's ion source. Here, they are bombarded with electrons (Electron Ionization - EI) to create charged fragments.
- Mass Analysis: The charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each fragment at a specific m/z.
- Data Analysis: The resulting mass spectrum is compared to a reference library to confirm the identity of **Methyl tetradecanoate-D27**. The purity is calculated by comparing the peak area of the target compound to the total area of all detected peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Enrichment

Objective: To confirm the chemical structure and determine the level of deuterium incorporation.

Methodology:

- Sample Preparation: A small amount of the neat oil is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in an NMR tube.
- Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The nuclei of the atoms absorb and re-emit this energy, and the resulting signals are detected.

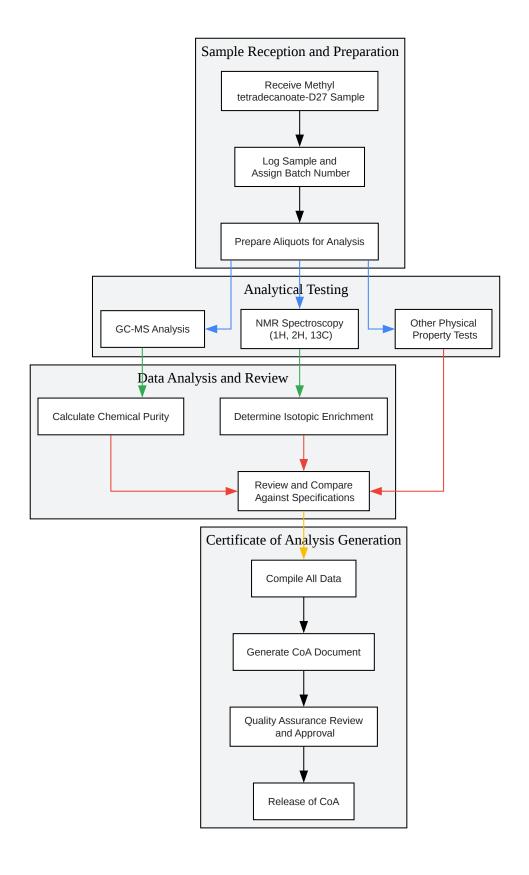


- ¹H NMR (Proton NMR): This spectrum is used to detect the presence of any residual protons. The integration of these signals relative to a known internal standard allows for the quantification of non-deuterated species.
- ²H NMR (Deuterium NMR): This spectrum directly observes the deuterium nuclei, confirming their presence and location within the molecule.
- ¹³C NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule, further confirming its identity.
- Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the various NMR spectra are analyzed to confirm the structure and calculate the isotopic enrichment.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes involved in generating a Certificate of Analysis for **Methyl tetradecanoate-D27**.

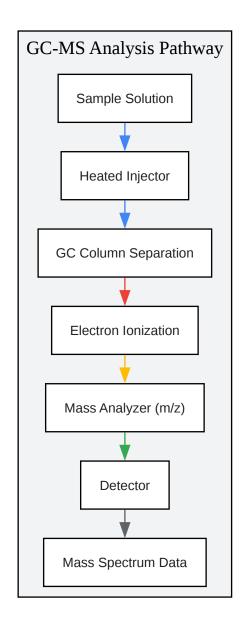




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Caption: Workflow for Generating a Certificate of Analysis.

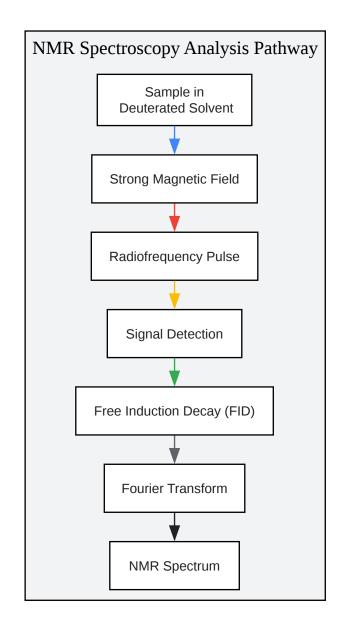




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Caption: Gas Chromatography-Mass Spectrometry Experimental Workflow.





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Caption: Nuclear Magnetic Resonance Spectroscopy Experimental Workflow.

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